molecular formula C8H11ClN2O B14835629 6-(3-Aminopropyl)-2-chloropyridin-3-OL

6-(3-Aminopropyl)-2-chloropyridin-3-OL

Cat. No.: B14835629
M. Wt: 186.64 g/mol
InChI Key: ZHKHIZAGYKRPCZ-UHFFFAOYSA-N
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Description

6-(3-Aminopropyl)-2-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 2, and a 3-aminopropyl chain at position 5. This compound combines aromatic, halogenated, and aliphatic amine functionalities, making it structurally versatile for applications in medicinal chemistry, polymer science, and catalysis.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

6-(3-aminopropyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-7(12)4-3-6(11-8)2-1-5-10/h3-4,12H,1-2,5,10H2

InChI Key

ZHKHIZAGYKRPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCCN)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. The chlorine and hydroxyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
6-(3-Aminopropyl)-2-chloropyridin-3-OL Not Available C₈H₁₂ClN₂O ~199.5 -Cl (2), -OH (3), -(CH₂)₃NH₂ (6) Potential ligand, polymer modifier
2-Amino-6-chloropyridin-3-OL 159309-66-7 C₅H₅ClN₂O 144.56 -Cl (2), -OH (3), -NH₂ (6) Intermediate in pharmaceutical synthesis
2-Chloro-6-iodo-5-methylpyridin-3-OL Not Available C₆H₅ClINO ~259.5 -Cl (2), -I (6), -CH₃ (5) Halogenated scaffold for cross-coupling
3-(3-Hydroxypropyl)pyridin-4-ol Not Available C₈H₁₁NO₂ 153.18 -OH (4), -(CH₂)₃OH (3) Hydrophilic polymer component

Key Observations :

  • Substituent Position: The chlorine at position 2 in this compound enhances electrophilicity, favoring nucleophilic substitution reactions compared to non-halogenated analogs .
  • Halogen Effects : Chlorine’s moderate electronegativity (compared to iodine in 2-Chloro-6-iodo-5-methylpyridin-3-OL) balances reactivity and stability in synthetic applications .
Physicochemical Properties
  • Hydrophilicity: The aminopropyl group introduces moderate hydrophilicity via hydrogen bonding, though less than analogs with polar carbonyl groups (e.g., N-(3-aminopropyl)-2-pyrrolidinone, water regain = 1.43 g/g) .
  • Thermal Stability : Chlorine’s electron-withdrawing effect may increase thermal stability compared to fluorine-containing derivatives (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) .

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